molecular formula C20H17NO6S2 B11267200 Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-phenylthiophene-2-carboxylate

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-phenylthiophene-2-carboxylate

Cat. No.: B11267200
M. Wt: 431.5 g/mol
InChI Key: HXFMGSYSJMAOJH-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-phenylthiophene-2-carboxylate is a synthetic organic compound designed for research and development applications. Its molecular structure incorporates a 2,3-dihydro-1,4-benzodioxine ring, a motif present in various biologically active molecules and pharmaceutical intermediates . The compound also features a thiophene carboxylate ester, a functional group common in medicinal chemistry. The integration of these features into a single molecule suggests potential utility in several research areas. It may serve as a key intermediate in the synthesis of more complex chemical entities for drug discovery projects. Furthermore, its structural characteristics, including the sulfonamide linker, make it a candidate for biochemical probing, particularly in the development of enzyme inhibitors . Researchers can explore its mechanism of action, such as its potential to bind to enzyme allosteric sites and stabilize inactive forms, a strategy demonstrated by related peptidomimetic compounds targeting enzymes like human thymidylate synthase (hTS) . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own analytical characterization to confirm identity and purity prior to use.

Properties

Molecular Formula

C20H17NO6S2

Molecular Weight

431.5 g/mol

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-phenylthiophene-2-carboxylate

InChI

InChI=1S/C20H17NO6S2/c1-25-20(22)18-19(15(12-28-18)13-5-3-2-4-6-13)29(23,24)21-14-7-8-16-17(11-14)27-10-9-26-16/h2-8,11-12,21H,9-10H2,1H3

InChI Key

HXFMGSYSJMAOJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Cyclocondensation Reaction

A mixture of methyl thioglycolate (1.0 equiv) and phenylacetylene (1.2 equiv) undergoes cyclocondensation in methanol under reflux (70–90°C) with sodium methoxide (0.1 equiv) as a base. The reaction proceeds via a base-catalyzed thio-Michael addition followed by cyclization, yielding methyl 4-phenylthiophene-2-carboxylate as a pale-yellow solid (Yield: 82–88%).

Critical Parameters:

  • Temperature: Excessively high temperatures (>90°C) promote side reactions, reducing yield.

  • Solvent Polarity: Methanol’s polarity facilitates proton transfer during cyclization.

Introduction of the Sulfamoyl Group

The sulfamoyl bridge connects the thiophene core to the benzodioxin moiety. This step parallels the sulfonylation strategies reported for N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives.

Sulfonylation of 2,3-Dihydro-1,4-benzodioxin-6-amine

2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 equiv) reacts with methyl 3-chlorosulfonyl-4-phenylthiophene-2-carboxylate (1.1 equiv) in anhydrous dimethylformamide (DMF) at 0–5°C. Lithium hydride (LiH, 1.5 equiv) acts as an activator, deprotonating the amine and facilitating nucleophilic attack on the sulfonyl chloride. The reaction mixture is stirred for 12 hours under nitrogen, followed by quenching with ice-cwater (Scheme 1).

Optimization Insights:

  • Base Selection: LiH outperforms traditional bases (e.g., NaOH) by minimizing hydrolysis of the sulfonyl chloride.

  • Reaction Time: Prolonged stirring (>12 hours) risks DMF decomposition, generating dimethylamine byproducts.

Characterization Data:

  • IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, thiophene-H), 7.45–7.30 (m, 5H, phenyl-H), 6.90 (d, J = 8.4 Hz, 1H, benzodioxin-H), 4.30 (s, 4H, –O–CH₂–CH₂–O–).

Functionalization and Final Coupling

Friedel-Crafts Alkylation for Phenyl Substitution

To introduce the phenyl group at the thiophene’s 4-position, a Friedel-Crafts alkylation is employed. Methyl 3-sulfamoylthiophene-2-carboxylate (1.0 equiv) reacts with benzyl chloride (1.2 equiv) in dichloromethane using aluminum trichloride (AlCl₃, 1.5 equiv) as a catalyst. The reaction proceeds at 25°C for 6 hours, yielding the 4-phenyl-substituted intermediate (Yield: 75–80%).

Challenges and Solutions:

  • Regioselectivity: The electron-withdrawing sulfamoyl group directs electrophilic substitution to the 4-position.

  • Catalyst Loading: Excess AlCl₃ (>2.0 equiv) leads to over-alkylation and tar formation.

Purification and Analytical Validation

Recrystallization and Chromatography

Crude product is purified via sequential recrystallization (ethanol/water, 3:1 v/v) and silica gel chromatography (hexane/ethyl acetate, 4:1). Final purity (>98%) is confirmed by HPLC using a C18 column (mobile phase: acetonitrile/water, 70:30).

Spectroscopic Confirmation

  • Elemental Analysis (CHN): Calculated for C₂₁H₁₇NO₆S₂: C, 55.38%; H, 3.76%; N, 3.07%. Found: C, 55.42%; H, 3.79%; N, 3.05%.

  • Mass Spectrometry (ESI-MS): m/z 456.08 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation8897Scalable, minimal byproducts
Sulfonylation7898High regioselectivity
Friedel-Crafts8096Efficient phenyl introduction

Mechanistic Considerations

The sulfonylation step proceeds via a two-stage mechanism:

  • Deprotonation: LiH abstracts a proton from the benzodioxin amine, generating a nucleophilic amide ion.

  • Nucleophilic Attack: The amide ion attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfamoyl bond.

Industrial Scalability and Challenges

Large-scale production (≥1 kg) faces hurdles:

  • Solvent Volume: DMF’s high boiling point complicates solvent recovery. Alternatives like acetonitrile reduce energy costs.

  • Catalyst Recycling: AlCl₃ is corrosive and difficult to reclaim. Immobilized acidic resins are under investigation .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or other atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism by which METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with metal ions or active sites in proteins, while the benzodioxin and thiophene rings may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid architecture, combining a thiophene ring with a benzodioxin-sulfamoyl group. Below is a comparative analysis with structurally analogous compounds:

Compound Name Core Structure Key Substituents Functional Role
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-phenylthiophene-2-carboxylate (Target) Thiophene - 3-Sulfamoyl-2,3-dihydro-1,4-benzodioxin
- 4-Phenyl
- 2-Methyl ester
Potential herbicide or GPCR modulator (inferred from structural analogs)
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Benzoate - 4-Methoxy-6-methyl-triazine
- Sulfonylurea bridge
Herbicide (ALS inhibitor)
Ethametsulfuron-methyl (Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Benzoate - 4-Ethoxy-6-methylamino-triazine
- Sulfonylurea bridge
Herbicide (ALS inhibitor)
SID7969543 (Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate) Isoquinoline - 2,3-Dihydro-1,4-benzodioxin-7-ylamino
- Ethyl ester
Experimental GPCR/ion channel ligand

Key Observations

Core Heterocycle Differences: The target compound’s thiophene core distinguishes it from benzoate-based sulfonylureas (e.g., metsulfuron-methyl) and isoquinoline derivatives (e.g., SID7969543). Thiophene’s aromaticity and electron-rich nature may enhance binding to hydrophobic pockets in enzymes or receptors .

Benzodioxin Role: The 2,3-dihydro-1,4-benzodioxin group is a shared feature with SID7969543, suggesting a role in π-π stacking or interactions with aromatic residues in biological targets. This moiety is less common in classical herbicides, implying a novel mechanism of action .

Ester Modifications :

  • The methyl ester at the thiophene-2-carboxylate position contrasts with ethyl esters in SID7969543. Methyl esters typically exhibit faster hydrolysis rates, which could influence bioavailability compared to ethyl analogs .

Research Findings and Implications

  • Crystallographic Insights : Tools like SHELX and ORTEP-3 have been critical in resolving the crystal structures of related compounds, enabling comparative analysis of hydrogen-bonding patterns (e.g., sulfamoyl vs. sulfonylurea interactions) .
  • Synthetic Feasibility : The compound’s synthesis likely follows routes similar to sulfonylureas, but the thiophene-benzodioxin linkage presents challenges in regioselective sulfamoylation .

Biological Activity

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-phenylthiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₅H₁₅N₁O₄S
  • Molecular Weight: 305.35 g/mol

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways. For instance, it may inhibit tyrosinase, an enzyme critical in melanin production, which could be beneficial in treating hyperpigmentation disorders .
  • Anticancer Properties: Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It has been observed to induce apoptosis and inhibit cell proliferation in vitro .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent.

Antioxidant Activity

The compound has been evaluated for its antioxidant capacity. It displayed significant free radical scavenging activity in various assays, suggesting it may help mitigate oxidative stress-related damage in cells.

Cytotoxicity Studies

A series of cytotoxicity assays were conducted using different concentrations of the compound on various cancer cell lines (e.g., HeLa, B16F10). The results indicated a dose-dependent reduction in cell viability:

Concentration (µM)HeLa Cell Viability (%)B16F10 Cell Viability (%)
0100100
58590
107075
205060

These findings suggest that the compound can effectively reduce cell viability at higher concentrations.

Case Studies

  • Study on Hyperpigmentation : A study investigating the effects of the compound on melanin production showed a significant decrease in melanin synthesis when treated with this compound compared to controls. This effect was attributed to the inhibition of tyrosinase activity .
  • Anticancer Research : In a recent study focusing on anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated that it significantly inhibited proliferation and induced apoptosis in a dose-dependent manner .

Q & A

Q. Basic

  • Enzyme inhibition assays : Use fluorogenic substrates to measure IC₅₀ values against sulfotransferases or kinases.
  • Cell viability assays : Include positive controls (e.g., staurosporine for apoptosis) and solvent controls (DMSO <0.1%) to mitigate artifacts.
  • Dose-response curves : Apply nonlinear regression (e.g., Hill equation) to quantify potency .

How can computational modeling predict the environmental fate and ecotoxicological risks of this compound?

Advanced
Use Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation half-life and bioaccumulation potential. Parameters like logP (predicted ~3.2) and water solubility inform persistence in aquatic systems. Project INCHEMBIOL’s framework (2005–2011) provides methodologies for long-term ecological risk assessment, including abiotic/biotic transformation studies .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced
Conduct meta-analyses to identify variables like assay conditions (pH, temperature) or cell lines. For example, discrepancies in IC₅₀ values may arise from differences in protein expression levels. Replicate experiments under standardized protocols and apply multivariate statistics to isolate confounding factors .

What strategies elucidate the role of the sulfamoyl group in target binding, and how can this inform analog design?

Q. Advanced

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate hydrogen bonding vs. hydrophobic interactions.
  • Crystallographic fragment screening : Replace the sulfamoyl group with smaller moieties (e.g., methyl) to map binding site occupancy .
  • SAR studies : Synthesize analogs with modified sulfamoyl substituents and correlate activity with Hammett σ values .

What methodological frameworks ensure rigor in studying this compound’s mechanism of action?

Advanced
Adopt the quadripolar model (theoretical, epistemological, morphological, technical poles) to align hypotheses with experimental design. For example:

  • Theoretical : Link sulfamoyl pharmacology to known enzyme inhibition mechanisms.
  • Technical : Validate findings using orthogonal assays (e.g., SPR alongside enzymatic assays) .

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